![molecular formula C17H16ClNO3 B13978478 (10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B13978478.png)
(10R,11R)-2-Chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique molecular structure, which includes a dibenzoxepin core, a carboxylic acid group, and a chloro-substituted dihydro moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors, such as salicylaldehydes and fluorobenzaldehydes, under microwave-assisted conditions without catalysts.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through reactions with diethyloxalate and malonic acid.
Chlorination and Amination: The chloro and methylamino groups are introduced through chlorination and subsequent amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- has numerous applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antidepressant activity may involve the inhibition of neurotransmitter reuptake, while its antipsychotic effects could be due to receptor antagonism .
類似化合物との比較
Similar Compounds
Oxcarbazepine: A structurally related compound with similar therapeutic applications.
Dibenz[b,f]azepine: Another related compound with a similar core structure but different functional groups.
Uniqueness
Dibenz[b,f]oxepin-10-carboxylic acid, 2-chloro-10,11-dihydro-11-[(methylamino)methyl]-, (10r,11r)-rel- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylamino groups, in particular, enhance its potential for diverse applications in research and industry.
特性
分子式 |
C17H16ClNO3 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
(5R,6R)-3-chloro-5-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-6-carboxylic acid |
InChI |
InChI=1S/C17H16ClNO3/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21/h2-8,13,16,19H,9H2,1H3,(H,20,21)/t13-,16-/m0/s1 |
InChIキー |
CDCWWLYYNIFTQA-BBRMVZONSA-N |
異性体SMILES |
CNC[C@@H]1[C@H](C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O |
正規SMILES |
CNCC1C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


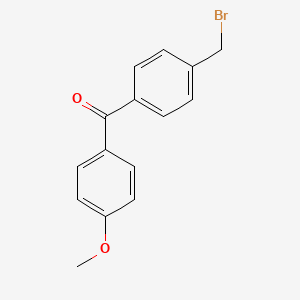
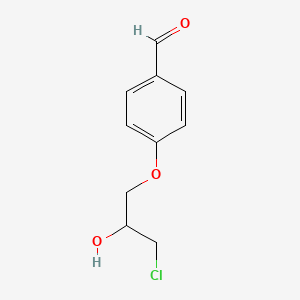
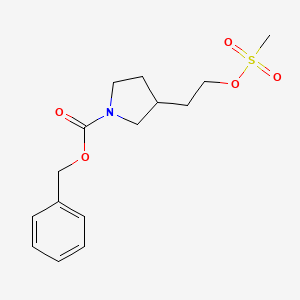
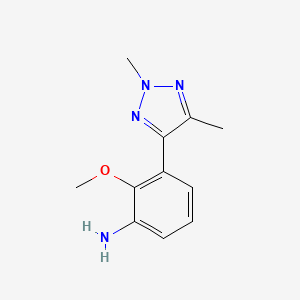

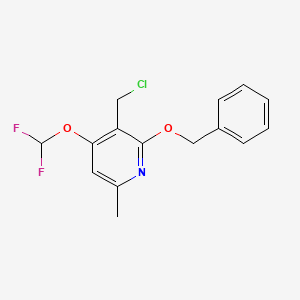
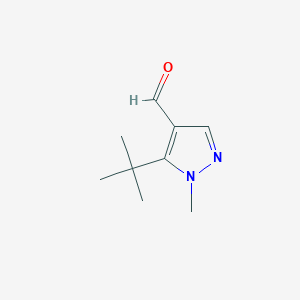
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
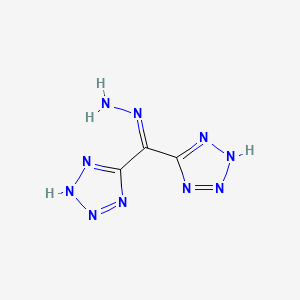
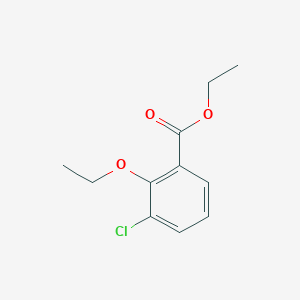
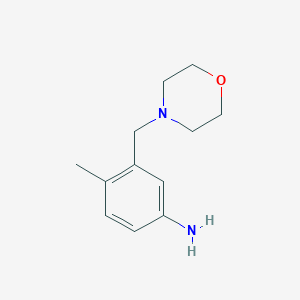
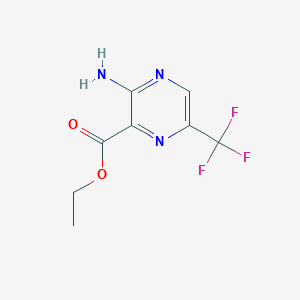
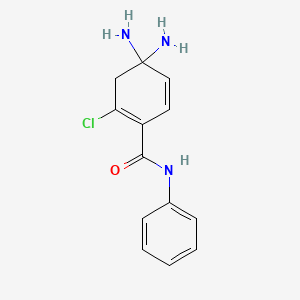
![2-Methyl-8-(4-methyl-2-pyridinyl)benzofuro[2,3-b]pyridine](/img/structure/B13978471.png)
